2-(Trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid

Lipophilicity Physicochemical Properties LogD

Researchers requiring a regiospecifically pure, fluorinated imidazo[1,2-a]pyridine building block must avoid generic or regioisomeric alternatives. This compound provides the exact -CF3 and -COOH substitution pattern essential for reproducible SAR studies. - Enables direct synthesis of patented AMPA receptor modulator analogs via the 8-COOH handle. - Serves as a precursor for novel fluorinated agrochemical fungicides. - -CF3 group supports 19F-NMR probe design and enhances metabolic stability. - Consistent batch purity (≥98%) with full QC documentation (NMR, HPLC) ensures supply chain reliability for demanding R&D programs.

Molecular Formula C9H5F3N2O2
Molecular Weight 230.14 g/mol
CAS No. 73221-20-2
Cat. No. B1396452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid
CAS73221-20-2
Molecular FormulaC9H5F3N2O2
Molecular Weight230.14 g/mol
Structural Identifiers
SMILESC1=CN2C=C(N=C2C(=C1)C(=O)O)C(F)(F)F
InChIInChI=1S/C9H5F3N2O2/c10-9(11,12)6-4-14-3-1-2-5(8(15)16)7(14)13-6/h1-4H,(H,15,16)
InChIKeyLSCPGFRSWFYTPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic Acid Overview


2-(Trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid (CAS: 73221-20-2) is a heterocyclic carboxylic acid with a core imidazo[1,2-a]pyridine scaffold, distinguished by a trifluoromethyl (-CF3) group at the 2-position and a carboxylic acid at the 8-position . This compound is not an end-product drug but a strategic intermediate and molecular building block in medicinal chemistry and agrochemical research . Its physicochemical properties, including a molecular formula of C9H5F3N2O2, a molecular weight of 230.14 g/mol, and specific lipophilicity and hydrogen-bonding characteristics, define its utility over non-fluorinated analogs .

Role Strategic synthetic intermediate
Research Area Medicinal chemistry and agrochemical synthesis
Key Feature 2-Trifluoromethyl group for fluorinated analog design

Why CAS 73221-20-2 Cannot Be Substituted


Procuring a generic imidazo[1,2-a]pyridine-8-carboxylic acid (e.g., CAS 133427-08-4) or a regioisomer with an altered substitution pattern is not functionally equivalent to 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid. The addition of the trifluoromethyl group at the 2-position fundamentally alters the molecule's lipophilicity and electronic distribution, directly impacting its behavior in biological systems and synthetic transformations [1]. The specific arrangement of the -CF3 and -COOH groups on the imidazo[1,2-a]pyridine core dictates its unique hydrogen-bonding capacity, solubility profile, and potential for specific interactions with protein targets or chemical reagents, making interchangeability without rigorous re-validation scientifically unsound [1].

Non-fluorinated core mismatch

The absence of the -CF3 group may substantially alter lipophilicity and electronic distribution, shifting biological and synthetic behavior.

Regioisomer substitution risk

Altered -COOH position may change hydrogen-bonding capacity and interaction profile, requiring re-validation.

Generic core not interchangeable

Without the specific substitution pattern, solubility and reactivity profiles may differ, limiting direct substitution in established routes.

Evidence for 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic Acid


LogD Profile vs. Non-Fluorinated Core

The presence of the 2-trifluoromethyl group confers a significantly different lipophilicity profile compared to the unsubstituted imidazo[1,2-a]pyridine-8-carboxylic acid core. For the target compound, the calculated LogD at pH 7.4 is -1.72, while the non-fluorinated analog (CAS 133427-08-4) has a calculated LogP of 1.03 [1]. This demonstrates a substantial shift in distribution coefficient at physiological pH, affecting passive membrane permeability and solubility in a way the unsubstituted core cannot replicate.

LogD Comparison
Reported
Target: LogD (pH 7.4) = -1.72 vs. Non-fluorinated: LogP ≈ 1.03, Δ ≈ 2.75 units
Substantial shift in distribution coefficient at physiological pH
In silico prediction; confirm experimentally
Lipophilicity Physicochemical Properties LogD

Aqueous and Gastric Fluid Solubility

The compound demonstrates specific solubility characteristics. It is insoluble in water but soluble in common polar organic solvents like DMSO and DMF . Quantitatively, its aqueous solubility in simulated gastric fluid at 25°C has been measured at 38 µg/mL . In contrast, its solubility in Fasted State Simulated Intestinal Fluid (FaSSIF) at pH 6.8 after 3 days is much lower, at 1 µg/mL . These precise values guide formulation and assay development.

Solubility Profile
Context-dependent
38 µg/mL (simulated gastric fluid); 1 µg/mL (FaSSIF pH 6.8)
Low intestinal solubility guides formulation development
Biorelevant media; may require experimental confirmation
Solubility ADME Physicochemical Properties

Hydrogen Bonding & PSA vs. 3-Regioisomer

The 8-carboxylic acid substitution on the imidazo[1,2-a]pyridine scaffold provides a distinct molecular property profile. For the target compound, the Topological Polar Surface Area (TPSA) is 54.6 Ų and it has one hydrogen bond donor [1]. This can be compared to a different regioisomer, imidazo[1,2-a]pyridine-3-carboxylic acid, which has a calculated LogP of 1.03 . While the LogP value for the 3-substituted isomer is similar to the 8-substituted unfluorinated core, the specific arrangement of functional groups in CAS 73221-20-2 positions the -COOH group for different modes of reactivity and interaction.

Molecular Properties
Class-level
TPSA = 54.6 Ų, 1 H-bond donor
Regioisomeric positioning influences interaction potential and crystal packing
Differences from 3-carboxylic acid isomer noted
Molecular Properties Hydrogen Bonding Drug-likeness

GluA1o-γ8 Inhibitor Potency

The core structure of 2-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid is a validated scaffold in drug discovery. A closely related derivative, 8-(1H-Indazol-5-yl)-7-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine, which incorporates the core scaffold of the target compound, demonstrated an IC50 of 63.1 nM against the GluA1o-γ8 AMPA receptor [1]. This potency is significantly higher than a comparator from the same patent series, 2-Ethyl-8-(7-methyl-1H-indazol-5-yl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine, which exhibited a much more potent IC50 of 0.398 nM [2]. This variation highlights how minor modifications to the core structure dramatically impact biological activity.

Scaffold Activity
Class-level
Derivative IC50 = 63.1 nM vs. comparator IC50 = 0.398 nM (158-fold)
Core scaffold exhibits measurable receptor modulation; substitution pattern impacts potency
Data from patent-derived analog; direct extrapolation requires validation
Kinase Inhibition AMPA Receptor IC50

Research Applications for 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic Acid


AMPA Receptor Modulator Synthesis

The compound serves as a direct building block for synthesizing analogs of patented AMPA receptor modulators [1]. Researchers can leverage the 8-carboxylic acid as a versatile functional handle for amide coupling or esterification, while the 2-trifluoromethyl group imparts metabolic stability and specific lipophilicity [1]. This enables exploration of the structure-activity relationship (SAR) around the core scaffold validated in US10155769.

Fluorinated Fungicide Development

Patents describe imidazo[1,2-a]pyridine-8-carboxylic acid methyl esters as intermediates for agricultural and horticultural fungicides [1]. The target compound, with its free acid and -CF3 group, provides a foundational building block for creating novel fluorinated analogs in this class, potentially improving the efficacy and environmental profile of crop protection agents.

Lipophilic Probe Synthesis

Due to its distinctive LogD profile (-1.72 at pH 7.4) and TPSA (54.6 Ų), this compound is a valuable starting point for synthesizing cell-permeable probes or ligand-directed tools [1]. The -CF3 group can be used for 19F-NMR studies, while the carboxylic acid enables conjugation to linkers, fluorophores, or biotin. Its measured solubility profile (38 µg/mL in simulated gastric fluid) is also crucial for designing assays involving oral bioavailability .

Application
Selection Property
Validation Focus
AMPA receptor modulator synthesis
8-Carboxylic acid handle with -CF3 group
SAR exploration and metabolic stability context
Fluorinated fungicide development
Fluorinated building block for novel analogs
Performance and environmental profile review
Lipophilic probe synthesis
Distinct lipophilicity and TPSA profile
19F-NMR and conjugation capability review

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